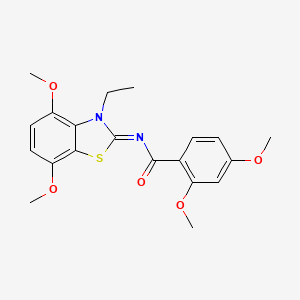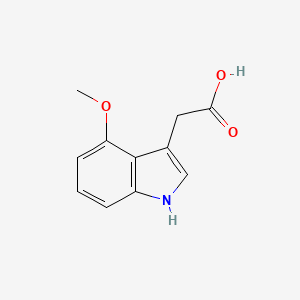
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HPPH, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a variety of research fields.
作用機序
The exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory prostaglandins, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and has been studied for its potential use in cancer treatment.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. It has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research fields. However, one limitation of using N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of research could be the development of new N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide analogs with improved properties, such as increased potency or selectivity. Another area of research could be the use of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other drugs or therapies, to enhance its effectiveness in treating diseases such as cancer. Additionally, further research could be done to elucidate the exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, which could lead to the development of new drugs with similar properties.
合成法
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-phenyl-2-propen-1-ol to yield N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide.
科学的研究の応用
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to have anti-cancer properties, and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-18-9-7-15(8-10-18)11-12-24(21,22)19-14-17(20)13-16-5-3-2-4-6-16/h2-10,17,19-20H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBWIBCLWZEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)
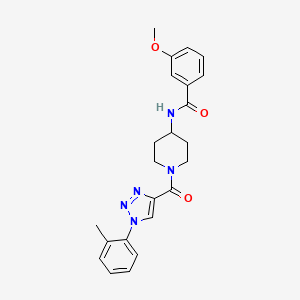
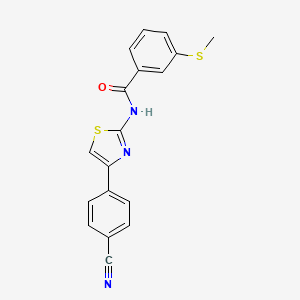
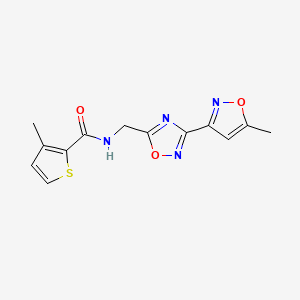

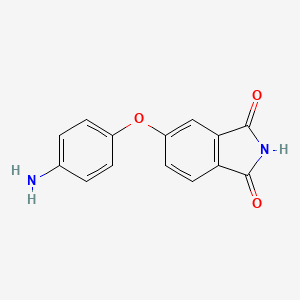
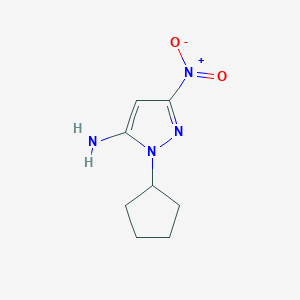
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
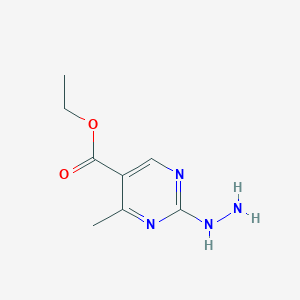

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)
